Methyl 3-amino-4-fluoro-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-amino-4-fluoro-5-iodobenzoate” is a chemical compound with the CAS Number: 2092615-03-5 . It has a molecular weight of 295.05 . This compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H7FINO2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,11H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 295.05 .Scientific Research Applications
Fluorescent Sensors for Metal Ions
A study by Ye et al. (2014) introduced a fluorogenic chemosensor based on an o-aminophenol derivative, showcasing its selectivity and sensitivity towards Al3+ ions. This sensor exhibits a significant potential for bio-imaging applications, particularly in detecting Al3+ in human cervical HeLa cancer cell lines via confocal fluorescence microscopy. This research indicates the utility of similar compounds in creating sensitive and selective sensors for biological and environmental applications Ye et al., 2014.
Antitumor Activities
Hutchinson et al. (2001) explored fluorinated 2-(4-aminophenyl)benzothiazoles, revealing their potent cytotoxic properties in vitro against certain human breast cancer cell lines. This highlights the therapeutic potential of fluorinated benzothiazole derivatives, including compounds structurally related to Methyl 3-amino-4-fluoro-5-iodobenzoate, in oncological research Hutchinson et al., 2001.
Chemical Synthesis Optimization
Jian-zhong (2010) reported on the synthesis optimization of Methyl 2-amino-5-fluorobenzoate, providing insights into efficient synthetic routes and highlighting the relevance of similar methodologies in synthesizing related compounds. This work emphasizes the importance of optimizing synthetic procedures to achieve high yields and purity, which is crucial for further applications in research and industry Jian-zhong, 2010.
DNA Damage and Cell Cycle Arrest
Trapani et al. (2003) investigated the effects of a fluorinated benzothiazole analogue on DNA damage and cell cycle arrest, providing evidence of its antitumor activity through interactions with DNA. This study suggests that related fluorinated compounds could be explored for their potential to induce similar effects in cancer cells, contributing to the development of new anticancer therapies Trapani et al., 2003.
Corrosion Inhibition
Omar et al. (2020) explored the use of certain ionic liquids as additives in Ni-Co alloy electrodeposition, showing their potential to enhance corrosion resistance. This research points towards the application of related compounds in materials science, particularly in improving the durability and performance of metal alloys Omar et al., 2020.
Properties
IUPAC Name |
methyl 3-amino-4-fluoro-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUXMWOMFBQQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.